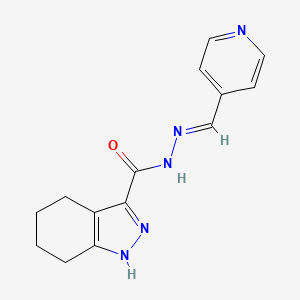

![molecular formula C14H12N4OS B5548338 5-(2-呋喃基)-4-[(2-甲基苄亚胺基)氨基]-4H-1,2,4-三唑-3-硫醇](/img/structure/B5548338.png)

5-(2-呋喃基)-4-[(2-甲基苄亚胺基)氨基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole compounds, including the specific compound , typically involves multistep reaction processes that are designed to be energetically feasible at room temperature. These processes are often exothermic and spontaneous, indicating favorable synthesis conditions. Studies have demonstrated the theoretical analysis of synthesis schemes for triazole compounds, confirming the feasibility and effectiveness of these synthetic routes (Srivastava et al., 2016).

Molecular Structure Analysis

Research has focused on the crystalline and molecular structure of triazole derivatives, revealing that these compounds crystallize in various space groups with defined cell parameters. The molecular structure is characterized by specific dihedral angles between the triazole ring and other substituent rings, contributing to the compound's stability and reactivity. Detailed structural analysis through X-ray diffraction and molecular modeling techniques provides insight into the conformational features related to the biological activity of these compounds (Xu et al., 2006).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including aminomethylation and cyanoethylation, which can significantly affect their chemical properties and potential applications. These reactions typically occur at specific nitrogen atoms within the triazole ring, leading to the formation of novel compounds with potential biological activities. Such reactivity patterns are crucial for the functionalization of triazole compounds and the development of new derivatives with enhanced properties (Hakobyan et al., 2017).

科学研究应用

缓蚀

此类化合物另一应用在缓蚀中。Ansari、Quraishi 和 Singh (2014) 研究了吡啶基取代三唑的席夫碱,包括类似于 5-(2-呋喃基)-4-[(2-甲基苄亚胺基)氨基]-4H-1,2,4-三唑-3-硫醇的结构,作为盐酸溶液中低碳钢的缓蚀剂。他们发现这些化合物表现出优异的缓蚀性能,其中一种席夫碱在一定浓度下达到 96.6% 的效率 (Ansari, Quraishi, & Singh, 2014)。

光谱和理论研究

Srivastava 等人 (2016) 对类似于 5-(2-呋喃基)-4-[(2-甲基苄亚胺基)氨基]-4H-1,2,4-三唑-3-硫醇的三唑化合物进行了合成、光谱分析和理论研究。他们探索了其生物活性预测,发现它可能作为某些酶的抑制剂,表明在药物开发中具有可能的应用 (Srivastava et al., 2016)。

抗氧化剂评估

Maddila 等人 (2015) 评估了与 5-(2-呋喃基)-4-[(2-甲基苄亚胺基)氨基]-4H-1,2,4-三唑-3-硫醇 相关的席夫碱的抗氧化特性。他们合成了一系列吩噻嗪连接的取代苄亚胺基-1,2,4-三唑衍生物,发现其中一些表现出有效的抗氧化活性,表明它们在医学应用中的潜力 (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015)。

作用机制

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its specific biological target. The presence of a triazole ring is common in many pharmaceuticals, and these compounds often exhibit diverse biological activities .

安全和危害

未来方向

The study of “5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol” could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry if it exhibits biological activity, or in materials science if it has unique physical properties .

属性

IUPAC Name |

3-(furan-2-yl)-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c1-10-5-2-3-6-11(10)9-15-18-13(16-17-14(18)20)12-7-4-8-19-12/h2-9H,1H3,(H,17,20)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPUKNLNMJTXKC-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-furyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5548271.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5548274.png)

![3-(4-methoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5548279.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5548285.png)

![4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5548314.png)

![2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)

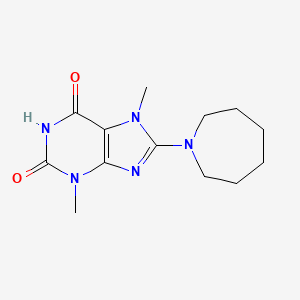

![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)

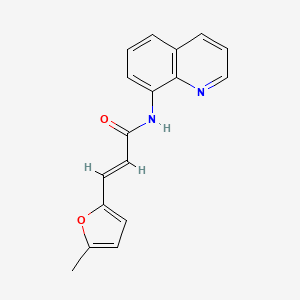

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)

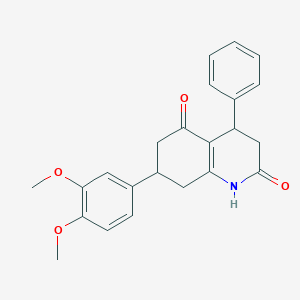

![3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)